molecular formula C17H18FN3O4S B11634683 1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11634683
M. Wt: 379.4 g/mol
InChI Key: UNFQZOIJRCLJBE-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 2-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 3-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Thiol derivatives: Formed by the reduction of the sulfonyl group.

    Substituted benzyl derivatives: Formed by nucleophilic substitution of the fluorine atom.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine ring and aromatic substituents. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzyl)piperazine: Lacks the 2-nitrophenylsulfonyl group, making it less complex.

    4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the 3-fluorobenzyl group, affecting its overall reactivity and applications.

Uniqueness

1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the 3-fluorobenzyl and 2-nitrophenylsulfonyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18FN3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18FN3O4S/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23/h1-7,12H,8-11,13H2

InChI Key

UNFQZOIJRCLJBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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